Serine, 3-ethoxy-O-ethyl-, ethyl ester
Description
"Serine, 3-ethoxy-O-ethyl-, ethyl ester" is a synthetic serine derivative characterized by multiple ethoxy and ethyl ester modifications. Such modifications enhance lipophilicity and stability compared to unmodified serine, making it suitable for applications in peptide synthesis, enzyme inhibition, or as a chiral building block in pharmaceuticals .
Properties
Molecular Formula |
C9H19NO4 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
ethyl 2-amino-3,3-diethoxypropanoate |
InChI |
InChI=1S/C9H19NO4/c1-4-12-8(11)7(10)9(13-5-2)14-6-3/h7,9H,4-6,10H2,1-3H3 |
InChI Key |
LRUJOFUURXUABL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(C(=O)OCC)N)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Serine, 3-ethoxy-O-ethyl-, ethyl ester can be synthesized through the reaction of diethyl malonate with chloroacetic acid in the presence of a base catalyst . The reaction typically involves the following steps:
Formation of the intermediate: Diethyl malonate reacts with chloroacetic acid to form an intermediate compound.
Amination: The intermediate is then treated with ammonia or an amine to introduce the amino group.
Esterification: The final step involves esterification to form ethyl 2-amino-3,3-diethoxypropanoate.
Industrial Production Methods
Industrial production of ethyl 2-amino-3,3-diethoxypropanoate often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and may include additional purification steps such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Serine, 3-ethoxy-O-ethyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Serine, 3-ethoxy-O-ethyl-, ethyl ester has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3,3-diethoxypropanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ethoxy groups can participate in hydrophobic interactions, affecting the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
- L-Serine Ethyl Ester Hydrochloride (LSECH): A simpler derivative with only the carboxyl group esterified (ethyl ester) and the amino group protonated (hydrochloride salt). LSECH lacks the ethoxy substitution at the β-hydroxyl group, resulting in higher polarity and solubility in aqueous media compared to the target compound .
- D-4-Methylsulfonylphenyl Serine Ethyl Ester : Features a sulfonylphenyl group at the para position of the serine backbone. This substitution introduces strong electron-withdrawing effects, altering reactivity and enzyme-binding properties compared to the ethoxy-modified target compound .
- N-[2,2-dimethyl-3-(N-(4-cyanobenzoyl)amino)nonanoyl]-L-phenylalanine ethyl ester: A complex ethyl ester inhibitor of serine proteases. Unlike the target compound, this molecule includes a phenylalanine residue and a cyanobenzoyl group, enabling selective inhibition of enzymes like α-chymotrypsin via stable acyl-enzyme intermediates .
Functional and Physicochemical Properties
Spectral and Analytical Comparisons
- IR Spectra : Ethyl esters typically show C=O stretching at 1730–1750 cm⁻¹ and C–O–C bands at 1150–1250 cm⁻¹, as seen in optimized TMP/PE esters (). The target compound’s ethoxy groups may introduce additional C–O stretches near 1100 cm⁻¹.

- Mass Spectra : Ethyl esters fragment to produce [M+Na]+ ions. For example, reports m/z 299.0686 ([M+Na]+) for a related ethyl ester, aligning with the target compound’s expected fragmentation pattern .
Key Research Findings
- Stability : Ethyl esters like the target compound exhibit superior hydrolytic stability compared to methyl esters, as demonstrated in catalytic cracking studies ().

- Biological Activity : Ethyl ester derivatives of serine are critical in designing protease inhibitors, where the ester moiety acts as a leaving group during enzyme acylation ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


